Altertoxin II

Vue d'ensemble

Description

Altertoxin II is a secondary metabolite produced by the fungus Alternaria alternata. It belongs to the class of perylenequinone mycotoxins, which are known for their potent biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Altertoxin II can be isolated from cultures of Alternaria alternata. The extraction process typically involves the use of organic solvents such as methanol and water, followed by purification using high-performance liquid chromatography (HPLC) . The synthetic routes for this compound are complex and involve multiple steps, including the formation of the perylenequinone core structure.

Industrial Production Methods

The production involves cultivating Alternaria alternata under controlled conditions to maximize the yield of this compound, followed by extraction and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions

Altertoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form adducts with nucleophiles due to its electrophilic nature.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Altertoxin II has a wide range of applications in scientific research:

Mécanisme D'action

Altertoxin II exerts its effects primarily through the induction of DNA damage. It causes DNA double-strand breaks, leading to a rapid DNA damage response and cell cycle arrest in the S phase . The compound does not bind directly to DNA but instead induces damage through the generation of reactive oxygen species (ROS). Additionally, this compound has been shown to inhibit casein kinase 2, a key enzyme involved in various cellular processes .

Comparaison Avec Des Composés Similaires

Altertoxin II is often compared with other perylenequinone mycotoxins such as altertoxin I and alteichin. While all three compounds share a similar core structure, this compound is unique in its high selectivity and potency against certain cancer cell lines, particularly Ewing sarcoma cells . This selectivity makes this compound a valuable compound for targeted cancer therapy research.

List of Similar Compounds

- Altertoxin I

- Alteichin

- Alternariol

- Alternariol monomethyl ether

This compound stands out due to its distinct mechanism of action and higher cytotoxicity compared to its analogs .

Activité Biologique

Altertoxin II (ATX-II) is a mycotoxin produced by certain species of the fungus Alternaria, particularly Alternaria alternata. This compound has garnered attention due to its potent biological activity, particularly its genotoxic effects and interactions with cellular mechanisms. This article delves into the biological activity of ATX-II, highlighting its mechanisms of action, effects on various cell types, and implications for human health.

This compound exhibits several mechanisms through which it exerts its biological effects:

- DNA Damage : ATX-II is known to induce DNA double-strand breaks. Studies have shown that exposure to ATX-II triggers a rapid DNA damage response in cells, leading to cell cycle arrest and apoptosis in various cell lines, including Ewing sarcoma cells . This genotoxicity is primarily attributed to the reactive epoxide group present in the ATX-II structure, which interacts with cellular macromolecules.

- Lipid Peroxidation : Research indicates that ATX-II can induce lipid peroxidation in macrophages, which is a critical process leading to cellular damage and inflammation . The oxidative stress generated by lipid peroxidation can further exacerbate cellular injury and contribute to the development of various diseases.

- Topoisomerase Inhibition : Although the specific mechanism remains less understood, ATX-II has been linked to the poisoning of topoisomerase I and II enzymes, which are essential for DNA replication and repair. This inhibition can lead to genomic instability and increased susceptibility to cancer .

Biological Effects

The biological effects of ATX-II have been studied across various cell types:

- Cell Lines : In vitro studies using different human cell lines (Caco-2, HCT 116, HepG2) demonstrated that ATX-II is metabolized into altertoxin I (ATX-I), which shows reduced mutagenic potential compared to its precursor. However, both compounds exhibit significant cytotoxicity and genotoxicity .

- Macrophages : In THP-1 macrophages, ATX-II was shown to induce oxidative stress and inflammation. The compound's ability to trigger lipid peroxidation suggests a role in inflammatory responses that could contribute to chronic diseases .

Study on Tomato Processing

A study investigated the fate of ATX-II during tomato processing, revealing significant degradation under various conditions. The research found that:

- Recovery Rates : After 1.5 hours at room temperature, 87-90% of ATX-II was recovered from raw tomato purees. However, thermal treatment significantly reduced its concentration, with only 2-4% remaining after heating at 100°C for 30 minutes .

- Biotransformation : The study also indicated that enzymatic biotransformation occurs in intact tomatoes, where the epoxide group of ATX-II is reduced to form altertoxin I. This transformation suggests potential metabolic pathways that could mitigate the toxicity of ATX-II in food products.

Genotoxicity Assessment

A comprehensive assessment of the genotoxic effects of ATX-II demonstrated:

- Cell Cycle Arrest : Exposure to ATX-II resulted in G2/M phase arrest in Ewing sarcoma cells, indicating its potential as an antitumor agent despite its toxic properties .

- Apoptosis Induction : The compound was shown to activate apoptotic pathways, leading to increased cell death rates in affected cell lines. This duality presents both therapeutic potential and risks associated with exposure.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

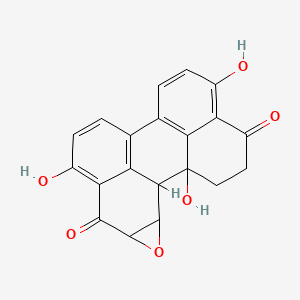

5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,16,18-hexaene-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-4,16,18-19,21-22,25H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVHBTLDPUYTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C4C(O4)C(=O)C5=C(C=CC(=C35)C6=C2C(=C(C=C6)O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56257-59-1 | |

| Record name | Altertoxin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56257-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altertoxin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056257591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.